Unveiling the Structure of 8-Methylnona-1,7-dien-5-yne: A Technical Guide
Unveiling the Structure of 8-Methylnona-1,7-dien-5-yne: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Molecular Overview
8-Methylnona-1,7-dien-5-yne is a hydrocarbon with the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[1] Its structure, as defined by its IUPAC name, features a nine-carbon chain with a terminal double bond at the 1-position, an internal alkyne at the 5-position, and a second double bond at the 7-position with a methyl substituent at the 8-position.
Table 1: Key Molecular Descriptors for 8-Methylnona-1,7-dien-5-yne
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ | PubChem |
| IUPAC Name | 8-methylnona-1,7-dien-5-yne | PubChem |
| CAS Number | 89454-85-3 | PubChem |
| Molecular Weight | 134.22 g/mol | PubChem |
Predicted Spectroscopic Data for Structure Elucidation
The definitive confirmation of the structure of 8-Methylnona-1,7-dien-5-yne would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key information about the electronic environment of the hydrogen atoms in the molecule.
-
Vinyl Protons: The protons on the terminal double bond (C1 and C2) would likely appear in the range of 4.5-6.5 ppm. The geminal protons at C1 would exhibit splitting from the proton at C2. The vinylic proton at C7 would also be in a similar region, coupled to the methyl protons at C8.
-
Allylic Protons: The protons on the carbons adjacent to the double bonds and the alkyne (C3, C4, and the methyl group at C8) would be expected in the range of 1.8-3.0 ppm.
-
Methyl Protons: The two methyl groups at C8 would likely appear as distinct signals in the allylic region, potentially as doublets due to coupling with the vinylic proton at C7.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments.
-
Alkyne Carbons: The sp-hybridized carbons of the alkyne (C5 and C6) are expected to resonate in the range of 65-90 ppm.
-
Alkene Carbons: The sp²-hybridized carbons of the two double bonds (C1, C2, C7, and C8) would appear further downfield, typically in the 100-150 ppm region.
-
Aliphatic Carbons: The sp³-hybridized carbons (C3, C4, and the methyl carbons) would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be instrumental in identifying the key functional groups.
-
C≡C Stretch: A weak to medium absorption band is expected in the 2100-2260 cm⁻¹ region, characteristic of the internal alkyne.
-
C=C Stretch: Absorption bands for the carbon-carbon double bonds would be anticipated around 1640-1680 cm⁻¹.
-
=C-H Stretch: The stretching vibration of the hydrogens on the double bonds would appear above 3000 cm⁻¹.
-
C-H Stretch: The stretching vibrations for the sp³-hybridized C-H bonds would be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of 8-Methylnona-1,7-dien-5-yne (134.22).
-
Fragmentation Pattern: The fragmentation pattern would be complex due to the presence of multiple unsaturated bonds. Common fragmentation pathways would likely involve cleavage at the allylic and propargylic positions, leading to the formation of stable carbocations.
Experimental Protocols for Synthesis and Characterization
While a specific synthesis for 8-Methylnona-1,7-dien-5-yne has not been identified in the literature, a plausible synthetic route could involve the coupling of an appropriate allylic halide with a terminal alkyne, followed by further elaboration. A generalized experimental workflow for its synthesis and subsequent structure elucidation is proposed below.
Caption: Proposed workflow for the synthesis and structural elucidation of 8-Methylnona-1,7-dien-5-yne.
A detailed experimental protocol would require the following steps:
-
Synthesis: Perform the chemical reaction to synthesize the target molecule. This would involve dissolving the starting materials in an appropriate solvent, adding necessary catalysts and reagents, and running the reaction under specific temperature and time conditions.
-
Isolation and Purification: After the reaction is complete, the product would be isolated from the reaction mixture using techniques such as extraction. Further purification would be achieved through column chromatography to obtain a pure sample.
-
Spectroscopic Analysis: The purified compound would be subjected to a battery of spectroscopic tests:
-
NMR: A sample would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using ¹H and ¹³C NMR spectroscopy.
-
IR: A thin film of the sample would be analyzed using an IR spectrometer.
-
MS: A small amount of the sample would be introduced into a mass spectrometer to determine its mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis and Structure Confirmation: The data from all spectroscopic analyses would be integrated to confirm the connectivity and stereochemistry of the molecule, thereby elucidating the definitive structure of 8-Methylnona-1,7-dien-5-yne.
Conclusion
The structure elucidation of 8-Methylnona-1,7-dien-5-yne, while not yet detailed in published literature, can be confidently approached using standard analytical techniques. The predicted spectroscopic data, based on the well-understood behavior of its functional groups, provides a clear roadmap for its characterization. The synthesis and subsequent analysis of this compound would provide valuable data for the chemical community and could serve as a building block for the development of new chemical entities in various fields, including drug discovery. Further research is warranted to experimentally validate the predicted data and fully characterize this intriguing molecule.
